2,2'-(Ethylenediimino)-dibutyric acid
Overview
Description
2,2’-(Ethylenediimino)-dibutyric acid, also known as Ethambutol, is a synthetic compound used in the treatment of tuberculosis . It is an ethylenediamine derivative that is ethane-1,2-diamine in which one hydrogen attached to each of the nitrogens is substituted by a 1-hydroxybutan-2-yl group .
Synthesis Analysis
The synthesis of 2,2’-(Ethylenediimino)-dibutyric acid involves complexation kinetics with metal ions such as Ni(II) and Co(II) at varying temperatures . The ligand is not involved in the rate-determining step, which is associated with the release of a water molecule from the shell of the metal ions prior to complexation with the ligand .Molecular Structure Analysis
The molecular formula of 2,2’-(Ethylenediimino)-dibutyric acid is C10H24N2O2 . The structure includes two butyric acid groups attached to an ethylenediamine core .Chemical Reactions Analysis
The chemical reactions involving 2,2’-(Ethylenediimino)-dibutyric acid primarily involve its complexation with metal ions . The anionic form of the compound is more reactive, and the protonated form interacts only to a small extent .Scientific Research Applications
Metal Binding Properties
2,2'-(Ethylenediimino)-dibutyric acid (EDBA) has been studied for its ability to bind with metals. Research has shown that EDBA forms complexes with copper(II) and zinc(II) under physiological conditions. This characteristic suggests its potential role in influencing metal availability in biological systems (Cole, May, & Williams, 1981).
Interaction with Metal Ions
There have been comprehensive kinetic studies on the interaction of metal ions like Ni(II) and Cu(II) with EDBA. These studies are crucial to understand the types of interactions these ions have with EDBA and its clearance from the body in the form of metal-ligand complexes (Sharma, Malhotra, & Sharma, 2018); (Sharma, 2017).
Metabolism Studies
Studies on the metabolism of EDBA have revealed that it accumulates in erythrocytes and undergoes metabolic transformations, producing compounds such as an aldehyde and a dicarboxylic acid (Peets & Buyske, 1964).
Ethambutol Resistance
Research into EDBA's connection with ethambutol, a drug used to treat tuberculosis, has shown that mutations in the embB gene, which are associated with ethambutol resistance, alter the drug-protein interaction, potentially impacting the effectiveness of ethambutol (Sreevatsan et al., 1997).
Safety And Hazards
Future Directions
The future directions for research on 2,2’-(Ethylenediimino)-dibutyric acid could involve further exploration of its complexation kinetics with various metal ions . Additionally, given its use in the treatment of tuberculosis, research could also focus on its mechanism of action and potential for resistance .
properties
IUPAC Name |
2-[2-(1-carboxypropylamino)ethylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-3-7(9(13)14)11-5-6-12-8(4-2)10(15)16/h7-8,11-12H,3-6H2,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOPSLUNSGBASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NCCNC(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964412 | |
Record name | 2,2'-(Ethane-1,2-diyldiazanediyl)dibutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(Ethylenediimino)-dibutyric acid | |
CAS RN |
498-17-9 | |
Record name | EDBA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-(Ethane-1,2-diyldiazanediyl)dibutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-DIETHYLENE DIIMINO DIBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68E01P9UWH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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